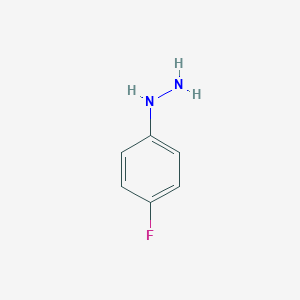

N-(2-methylnaphthalen-1-yl)acetamide

説明

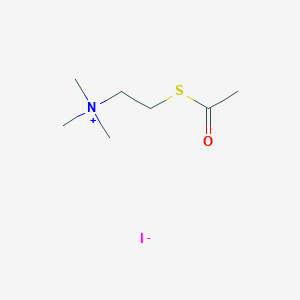

“N-(2-methylnaphthalen-1-yl)acetamide” is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of “N-(2-methylnaphthalen-1-yl)acetamide” can be achieved through a reaction involving 2-Methyl-1-nitronaphthalene in ethanol, which is heated to 65°C under argon. A catalyst (ferrihydrite or 10% Pd/C) and hydrazine hydrate are added and the mixture is stirred for 3 hours at 65°C. The raw amine is obtained as a brown oil, which is then dissolved in dichloromethane. After the addition of acetic anhydride in dichloromethane, the mixture is stirred for 1 hour at room temperature and rotoevaporated. The acetamide is obtained as white crystals after recrystallization of the residue in ethanol .Molecular Structure Analysis

The molecular structure of “N-(2-methylnaphthalen-1-yl)acetamide” consists of a methyl group (-CH3) bonded to an amine (NH2) and a carbonyl group (CO). It is predominantly composed of a carboxylic acid amide functional group with a conventional structure of RC(=O)NH2 .科学的研究の応用

Biological and Environmental Impacts of Derivative Compounds

The biological effects of acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, have been extensively studied due to their commercial importance and the significant biological consequences of exposure. The literature reveals variances in the biological responses to these chemicals, reflecting the diversity in the biology of the materials and their usage. Additionally, the environmental toxicology of these compounds has seen substantial expansion, underscoring the need for continuous monitoring and understanding of their impact on both health and environment (Kennedy, 2001).

Pharmacological Applications

The review of low-dose ketamine, an NMDA receptor antagonist, indicates its clinical relevance in managing acute postoperative pain. The literature reflects the efficacy of low-dose ketamine as an adjunct to other analgesics, offering clinicians a tool to enhance postoperative pain management while reducing opioid-related adverse effects. This highlights the potential of certain acetamide derivatives in improving clinical outcomes in pain management (Schmid, Sandler, & Katz, 1999).

Environmental Concerns and Remediation Strategies

Acetaminophen, a widely used counter painkiller, has increasingly been detected in natural water environments, raising concerns about its environmental impact. The presence of acetaminophen and its transformation into various intermediates depending on environmental conditions necessitates the development of adequate monitoring and treatment technologies. The review emphasizes the significance of tertiary treatment systems in water and wastewater treatment plants to remove the toxic metabolites of acetaminophen, pointing towards the environmental implications of acetamide derivatives and the need for effective remediation strategies (Vo et al., 2019).

Synthetic Applications

2-cyano-N-(2-hydroxyethyl) acetamide has been recognized as an important intermediate in the synthesis of various heterocyclic systems. This review provides a comprehensive survey of the preparation methods and chemical reactivity of this compound, underlining its importance in the synthesis of novel and useful heterocyclic compounds, indicating the relevance of acetamide derivatives in synthetic chemistry (Gouda et al., 2015).

Safety And Hazards

The safety data sheet for “N-(2-methylnaphthalen-1-yl)acetamide” suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing. If the compound comes into contact with skin or eyes, it should be washed off with plenty of water and medical attention should be sought. In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

特性

IUPAC Name |

N-(2-methylnaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)14-10(2)15/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWRTKJEQTSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333829 | |

| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylnaphthalen-1-yl)acetamide | |

CAS RN |

13615-35-5 | |

| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。